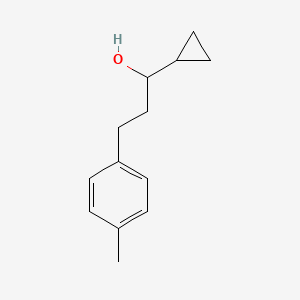

2-(p-Tolyl)ethyl cyclopropyl carbinol

Description

Properties

Molecular Formula |

C13H18O |

|---|---|

Molecular Weight |

190.28 g/mol |

IUPAC Name |

1-cyclopropyl-3-(4-methylphenyl)propan-1-ol |

InChI |

InChI=1S/C13H18O/c1-10-2-4-11(5-3-10)6-9-13(14)12-7-8-12/h2-5,12-14H,6-9H2,1H3 |

InChI Key |

XEFOGOMELWBHPM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CCC(C2CC2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Cyclopropyl Carbinol Derivatives

(-)-Cyclopropyl carbinol, identified in Sedum ew species, is a monoterpene with demonstrated pharmacological activities, including anti-inflammatory and antimicrobial effects. Its cyclopropane ring contributes to conformational rigidity, which may enhance receptor binding. In contrast, 2-(p-Tolyl)ethyl cyclopropyl carbinol incorporates an additional p-tolyl-ethyl chain, likely increasing its molecular weight and lipophilicity compared to simpler cyclopropyl carbinols. This modification could alter its pharmacokinetic profile, such as prolonged half-life or improved tissue penetration .

p-Tolyl-Containing Compounds

Ethyl 2-methyl-6-p-tolylpyridine-3-carboxylate (CAS 271597-75-2) shares the p-tolyl substituent with the target compound. Key physicochemical properties of this analog include:

- Molecular weight : 255.31 g/mol

- LogP : 3.54 (indicating moderate lipophilicity)

- Polar surface area (PSA) : 39.19 Ų

The p-tolyl group in this compound likely enhances membrane permeability, a trait that 2-(p-Tolyl)ethyl cyclopropyl carbinol may share. However, the absence of a pyridine ring and ester group in the target compound suggests differences in electronic properties and metabolic stability.

Ethyl 2-(Piperidin-4-yl)acetate

While structurally distinct, Ethyl 2-(piperidin-4-yl)acetate () provides a benchmark for comparing physicochemical parameters:

- LogP : 0.92 (lower lipophilicity due to the piperidine group)

- Hydrogen bond donors/acceptors: 1/3

- Bioavailability score : 0.55

Data Table: Key Properties of Analogous Compounds

Research Findings and Implications

- Structural Rigidity vs. Flexibility : The cyclopropane ring in the target compound may confer rigidity, improving binding specificity compared to flexible analogs like Ethyl 2-(piperidin-4-yl)acetate .

- Synthetic Considerations : Synthesis routes for p-tolyl derivatives often employ coupling reagents (e.g., EDCl) and cesium carbonate, as seen in and , suggesting similar conditions might apply to the target compound .

Preparation Methods

Reaction Scheme

-

Substrate Synthesis :

-

Reduction Protocol :

Performance Data

Advantages : Mild conditions (0–25°C), no high-pressure requirements, and scalability. Limitations : Moderate yields due to competing ester hydrolysis.

Cyclopropanation via Diacyl Peroxide-Mediated Acetal Activation

A complementary approach leverages oxidative α-acyloxylation of acetals, as detailed in RSC Document d1qo00494h. This method facilitates cyclopropane ring formation adjacent to pre-installed p-tolyl ethyl groups:

Reaction Scheme

-

Acetal Formation :

-

Cyclopropanation :

-

Reduction to Carbinol :

Performance Data

Advantages : High regioselectivity for cyclopropane formation. Limitations : Multi-step sequence increases complexity and reduces overall yield.

WO2013171687A1 describes spiro[2.4]heptane derivatives, offering insights into p-tolyl group introduction. Adapting this to 2-(p-tolyl)ethyl cyclopropyl carbinol involves:

Reaction Scheme

-

Spirocyclopropane Synthesis :

-

Alkylation with p-Tolyl Ethyl Grignard :

Performance Data

Advantages : Direct C–C bond formation. Limitations : Requires air-sensitive reagents and cryogenic conditions.

Acyl Chloride Coupling and Reduction

Combining RSC Document d4ob00677a and CN108516922A, this route employs acyl chloride intermediates:

Reaction Scheme

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.